

Structural Analysis of Bim BH3 Peptide IV: A Technical Guide

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Compound of Interest

Compound Name: *Bim BH3, Peptide IV*

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Introduction

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, a critical process in tissue homeostasis and a key target in oncology. This family includes both pro-apoptotic and anti-apoptotic members, and the balance between these opposing factions dictates cell fate. The BH3-only proteins, a subgroup of the pro-apoptotic Bcl-2 family, are essential initiators of apoptosis. They act as cellular sentinels, responding to various stress signals by binding to and neutralizing the anti-apoptotic Bcl-2 proteins, thereby unleashing the pro-apoptotic effectors Bax and Bak.

Among the BH3-only proteins, Bim (Bcl-2 interacting mediator of cell death) is a potent and promiscuous activator of apoptosis, capable of binding with high affinity to all anti-apoptotic Bcl-2 family members. The pro-apoptotic activity of Bim is primarily mediated by its Bcl-2 homology 3 (BH3) domain. This guide focuses on the structural and biophysical analysis of a specific 26-residue synthetic peptide derived from the Bim BH3 domain, known as Bim BH3 Peptide IV. This peptide serves as a powerful tool for in vitro studies of Bcl-2 family interactions and as a template for the design of novel BH3-mimetic drugs.

This technical guide provides a comprehensive overview of the structural analysis of Bim BH3 Peptide IV, including its binding characteristics to key anti-apoptotic proteins, detailed experimental protocols for its study, and a visualization of its role in the apoptotic signaling pathway.

Bim BH3 Peptide IV: Sequence and Properties

Bim BH3 Peptide IV is a 26-amino acid peptide with the following sequence:

Sequence (Single-Letter Code): DMRPEIWIAQELRRIGDEFNAYYARR

Molecular Weight: Approximately 3269.7 g/mol [\[1\]](#)

Quantitative Analysis of Binding Affinities

The interaction of Bim BH3 Peptide IV with anti-apoptotic Bcl-2 family proteins has been extensively characterized using various biophysical techniques. The binding affinities, typically expressed as the dissociation constant (K_d), are crucial for understanding the potency and specificity of this interaction. The following table summarizes the reported K_d values for the binding of a FITC-labeled Bim BH3 peptide to several key anti-apoptotic proteins.

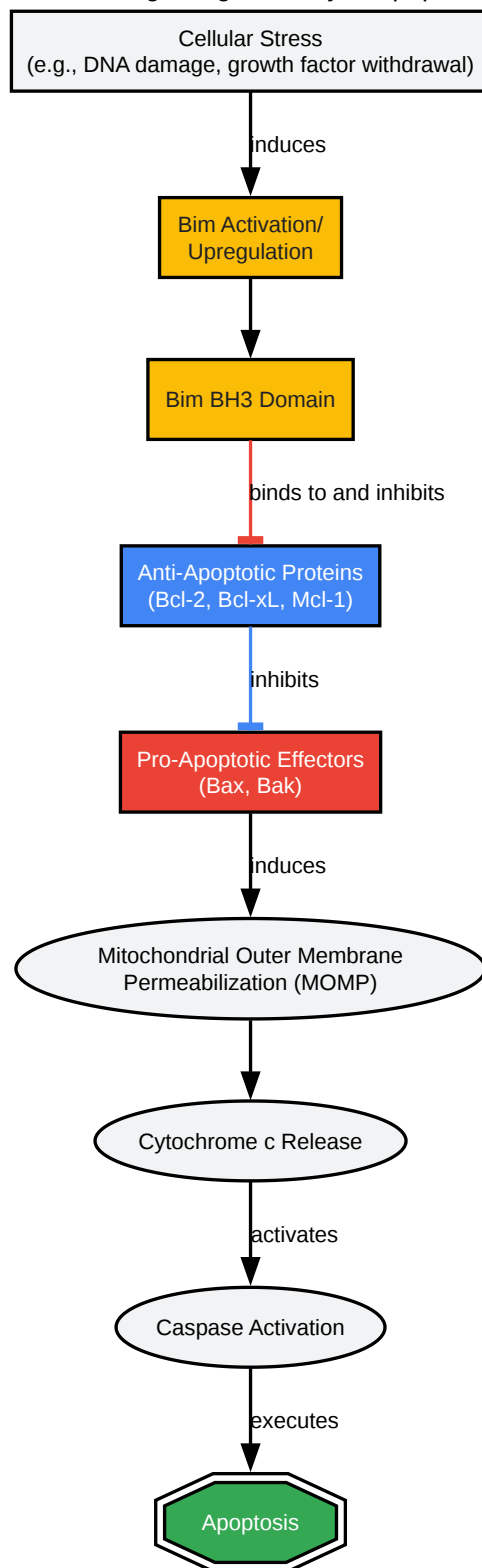
Anti-Apoptotic Protein	Binding Affinity (K_d) in nM
Bcl-2	6.1
Bcl-xL	4.4
Mcl-1	5.8

Data derived from fluorescence polarization assays using FITC-labeled Bim BH3 peptide.[\[2\]](#)

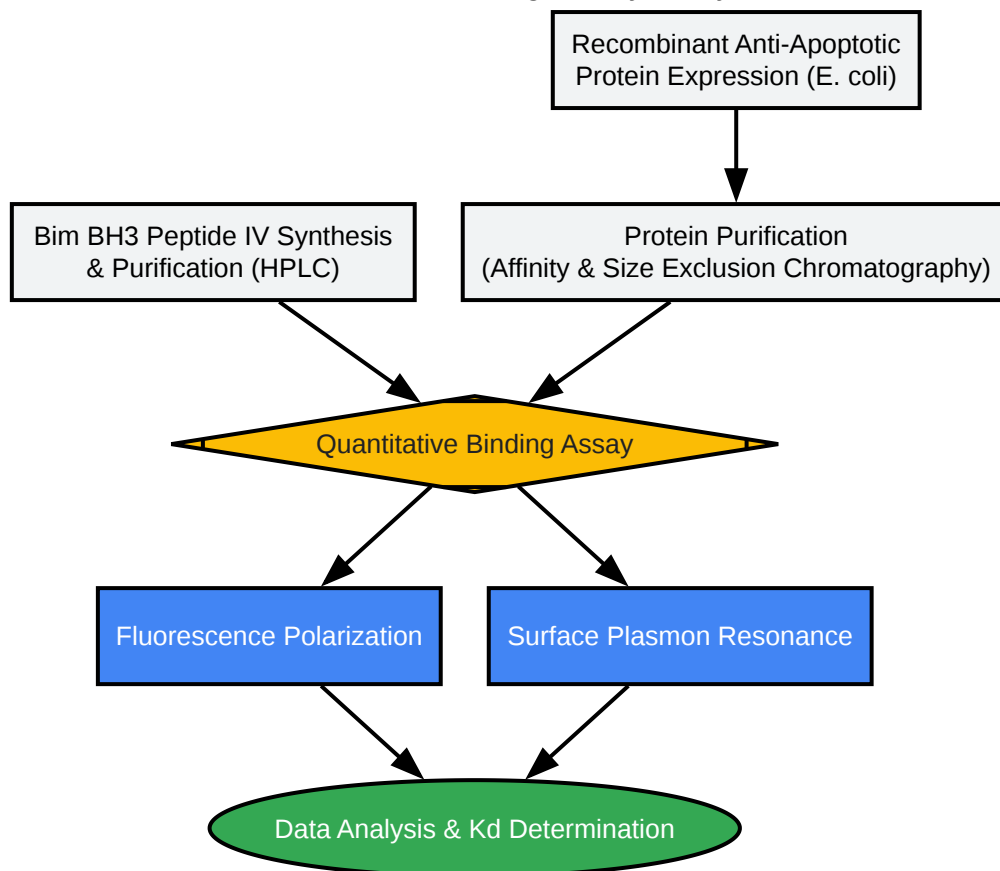
Signaling Pathway

The Bim BH3 domain plays a pivotal role in the intrinsic apoptotic pathway. In response to cellular stress, Bim is upregulated and activated. The BH3 domain of Bim then binds to the hydrophobic groove of anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1, neutralizing their inhibitory function. This allows the pro-apoptotic effector proteins Bax and Bak to oligomerize on the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of caspases, ultimately resulting in apoptosis.

Bim BH3 Signaling Pathway in Apoptosis



Workflow for Binding Affinity Analysis



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References

- 1. genscript.com [genscript.com]
- 2. Structural basis of the specificity and interaction mechanism of Bmf binding to pro-survival Bcl-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]
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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: info@benchchem.com